6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-

Vue d'ensemble

Description

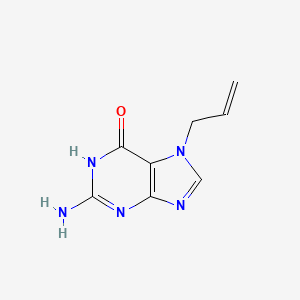

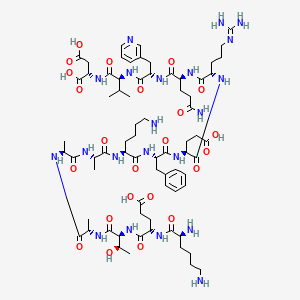

“6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is a chemical compound with the molecular formula C8H9N5O . It is a derivative of guanine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA .

Molecular Structure Analysis

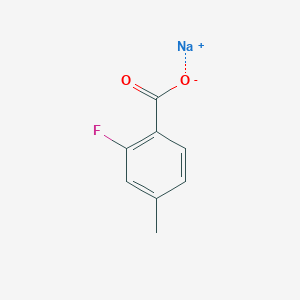

The molecular structure of “6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is characterized by a purine core, which is a heterocyclic aromatic ring system, with an amino group at position 2 and a propenyl group at position 7 . The InChI string representation of the molecule is InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) .

Physical And Chemical Properties Analysis

The molecular weight of “6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is 191.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are 191.08070993 g/mol . The topological polar surface area is 85.3 Ų .

Applications De Recherche Scientifique

Pharmaceuticals: Sedative and Hypnotic Agent

This compound is structurally related to Apronal, which is used as a sedative and hypnotic agent . Its potential for inducing sleep and reducing anxiety makes it a candidate for further research in the development of new pharmaceuticals targeting sleep disorders.

Biochemistry: Guanine Derivative

As a guanine derivative, 7-allyl-2-amino-1H-purin-6(7H)-one is significant in biochemistry research. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA . The study of this compound could lead to a better understanding of genetic encoding and cellular processes.

Material Science: Polymer Synthesis

The allyl group in the compound suggests its use in polymer synthesis. Allyl compounds are known to polymerize readily, which could be utilized in creating new materials with specific properties for industrial applications .

Analytical Chemistry: Reference Standard

Due to its purity and stability, this compound can serve as a reference standard in analytical chemistry. It can be used to calibrate instruments or to develop new analytical methods for detecting and quantifying biological molecules .

Molecular Biology: Gene Expression Studies

In molecular biology, derivatives of purine, such as 7-allyl-2-amino-1H-purin-6(7H)-one, can be used to study gene expression and regulation. They can act as molecular probes to understand the role of guanine-rich sequences in DNA and RNA .

Chemical Synthesis: Building Block

This compound can act as a building block in chemical synthesis. Its reactive sites allow for various chemical reactions, making it a versatile precursor for synthesizing a wide range of chemical entities .

Thermodynamics: Property Analysis

The thermophysical properties of this compound can be critically evaluated to understand its behavior under different temperatures and pressures, which is essential for process design and optimization in chemical engineering .

Medicinal Chemistry: Antiviral Research

Compounds with a purine base structure, like 7-allyl-2-amino-1H-purin-6(7H)-one, are often explored for their antiviral properties. Research in this area could lead to the development of new antiviral drugs targeting specific pathogens .

Propriétés

IUPAC Name |

2-amino-7-prop-2-enyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXNWMULWUSNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176277 | |

| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |

CAS RN |

21869-84-1 | |

| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021869841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

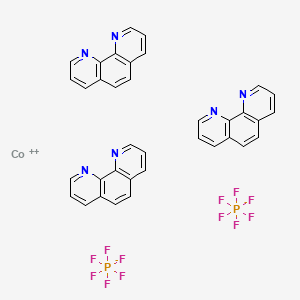

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

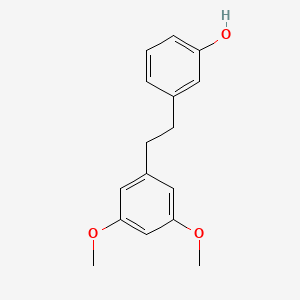

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B1496643.png)

![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)

![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)